N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) is a synthetic compound identified through screening studies of commercial libraries. [] It demonstrates a significant inhibitory effect on osteoclast differentiation and bone resorption, making it a potential candidate for investigating treatments for osteoporosis and other bone-related diseases. []
NAPMA exhibits its effects by inhibiting the differentiation of osteoclasts, cells responsible for bone resorption. [] The compound achieves this by downregulating the expression of key osteoclast-specific markers, including:
This downregulation leads to a decrease in bone resorption and actin ring formation, essential structures for osteoclast function. []
CAS No.: 169758-66-1
CAS No.: 130447-37-9
CAS No.: 116-83-6
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 85252-29-5